molecular formula C190H306F3N55O52S6 B12340621 H-Gly-Ile-Gly-Asp-Pro-Val-Thr-Cys(1)-Leu-Lys-Ser-Gly-Ala-Ile-Cys(2)-His-Pro-Val-Phe-Cys(3)-Pro-Arg-Arg-Tyr-Lys-Gln-Ile-Gly-Thr-Cys(2)-Gly-Leu-Pro-Gly-Thr-Lys-Cys(1)-Cys(3)-Lys-Lys-Pro-OH.TFA

H-Gly-Ile-Gly-Asp-Pro-Val-Thr-Cys(1)-Leu-Lys-Ser-Gly-Ala-Ile-Cys(2)-His-Pro-Val-Phe-Cys(3)-Pro-Arg-Arg-Tyr-Lys-Gln-Ile-Gly-Thr-Cys(2)-Gly-Leu-Pro-Gly-Thr-Lys-Cys(1)-Cys(3)-Lys-Lys-Pro-OH.TFA

Cat. No.: B12340621
M. Wt: 4442 g/mol
InChI Key: JJDUNZFWULIMFT-YIYXCTSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “H-Gly-Ile-Gly-Asp-Pro-Val-Thr-Cys(1)-Leu-Lys-Ser-Gly-Ala-Ile-Cys(2)-His-Pro-Val-Phe-Cys(3)-Pro-Arg-Arg-Tyr-Lys-Gln-Ile-Gly-Thr-Cys(2)-Gly-Leu-Pro-Gly-Thr-Lys-Cys(1)-Cys(3)-Lys-Lys-Pro-OH.TFA” is a synthetic peptide composed of a sequence of amino acids. Peptides like this one are often used in scientific research due to their ability to mimic natural proteins and interact with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides typically involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid.

    Coupling: Adding the next amino acid in the sequence.

    Cleavage: Releasing the peptide from the resin.

Industrial Production Methods

Industrial production of peptides often employs automated synthesizers to streamline the SPPS process. High-performance liquid chromatography (HPLC) is used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Breaking disulfide bonds.

    Substitution: Modifying side chains of amino acids.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Various alkylating agents.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide structure.

Scientific Research Applications

Peptides like this one have diverse applications in scientific research:

    Chemistry: Studying peptide synthesis and modifications.

    Biology: Investigating protein-protein interactions and cellular signaling pathways.

    Medicine: Developing peptide-based drugs and therapeutic agents.

    Industry: Creating biomaterials and diagnostic tools.

Mechanism of Action

The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • H-Gly-Ile-Gly-Asp-Pro-Val-Thr-Cys-Leu-Lys-Ser-Gly-Ala-Ile-Cys-His-Pro-Val-Phe-Cys-Pro-Arg-Arg-Tyr-Lys-Gln-Ile-Gly-Thr-Cys-Gly-Leu-Pro-Gly-Thr-Lys-Cys-Cys-Lys-Lys-Pro-OH
  • H-Gly-Ile-Gly-Asp-Pro-Val-Thr-Cys-Leu-Lys-Ser-Gly-Ala-Ile-Cys-His-Pro-Val-Phe-Cys-Pro-Arg-Arg-Tyr-Lys-Gln-Ile-Gly-Thr-Cys-Gly-Leu-Pro-Gly-Thr-Lys-Cys-Cys-Lys-Lys-Pro-OH

Uniqueness

The uniqueness of the compound lies in its specific amino acid sequence and the presence of multiple cysteine residues, which can form disulfide bonds, contributing to its structural stability and biological activity.

Properties

Molecular Formula

C190H306F3N55O52S6

Molecular Weight

4442 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(1R,6aR,7S,10S,13S,16S,19S,22S,25S,31S,34R,40S,46S,52S,55S,58R,63R,66S,69S,72S,78S,81S,84R,87S,93S,96S,99S)-63-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-19,55,69-tris(4-aminobutyl)-22-(3-amino-3-oxopropyl)-99-benzyl-25,81-bis[(2S)-butan-2-yl]-10,13-bis(3-carbamimidamidopropyl)-31,52-bis[(1R)-1-hydroxyethyl]-72-(hydroxymethyl)-16-[(4-hydroxyphenyl)methyl]-87-(1H-imidazol-5-ylmethyl)-78-methyl-40,66-bis(2-methylpropyl)-a,2,8,8a,11,14,17,20,23,26,29,32,35,38,41,47,50,53,56,64,67,70,73,76,79,82,85,88,94,97-triacontaoxo-96-propan-2-yl-3a,4a,10a,11a,60,61-hexathia-1a,3,7a,9,12,15,18,21,24,27,30,33,36,39,42,48,51,54,57,65,68,71,74,77,80,83,86,89,95,98-triacontazahexacyclo[56.43.7.434,84.03,7.042,46.089,93]dodecahectane-6a-carbonyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C188H305N55O50S6.C2HF3O2/c1-19-99(12)146(231-137(250)80-194)173(279)206-84-140(253)211-123(79-143(256)257)184(290)241-71-40-54-134(241)172(278)235-145(98(10)11)176(282)238-151(105(18)247)180(286)229-128-91-297-295-90-127-168(274)226-126(165(271)215-111(45-26-31-63-190)157(263)219-117(48-29-34-66-193)181(287)243-73-41-55-135(243)186(292)293)89-298-299-93-130-185(291)242-72-38-52-132(242)170(276)217-115(50-36-68-202-188(198)199)156(262)212-114(49-35-67-201-187(196)197)158(264)221-119(77-107-56-58-109(248)59-57-107)163(269)214-110(44-25-30-62-189)155(261)216-116(60-61-136(195)249)161(267)237-147(100(13)20-2)174(280)207-86-142(255)233-150(104(17)246)179(285)227-125(154(260)204-83-139(252)210-121(75-96(6)7)182(288)239-69-37-51-131(239)169(275)205-85-141(254)232-149(103(16)245)178(284)218-113(160(266)225-127)47-28-33-65-192)88-294-296-92-129(167(273)223-122(78-108-81-200-94-208-108)183(289)240-70-39-53-133(240)171(277)234-144(97(8)9)175(281)222-120(164(270)230-130)76-106-42-23-22-24-43-106)228-177(283)148(101(14)21-3)236-152(258)102(15)209-138(251)82-203-153(259)124(87-244)224-159(265)112(46-27-32-64-191)213-162(268)118(74-95(4)5)220-166(128)272;3-2(4,5)1(6)7/h22-24,42-43,56-59,81,94-105,110-135,144-151,244-248H,19-21,25-41,44-55,60-80,82-93,189-194H2,1-18H3,(H2,195,249)(H,200,208)(H,203,259)(H,204,260)(H,205,275)(H,206,279)(H,207,280)(H,209,251)(H,210,252)(H,211,253)(H,212,262)(H,213,268)(H,214,269)(H,215,271)(H,216,261)(H,217,276)(H,218,284)(H,219,263)(H,220,272)(H,221,264)(H,222,281)(H,223,273)(H,224,265)(H,225,266)(H,226,274)(H,227,285)(H,228,283)(H,229,286)(H,230,270)(H,231,250)(H,232,254)(H,233,255)(H,234,277)(H,235,278)(H,236,258)(H,237,267)(H,238,282)(H,256,257)(H,292,293)(H4,196,197,201)(H4,198,199,202);(H,6,7)/t99-,100-,101-,102-,103+,104+,105+,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,144-,145-,146-,147-,148-,149-,150-,151-;/m0./s1

InChI Key

JJDUNZFWULIMFT-YIYXCTSTSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)NCC(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)C)CO)CCCCN)CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)CN)C(=O)N[C@@H](CSSC[C@@H](C(=O)N6CCC[C@H]6C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)[C@@H](C)O)[C@@H](C)CC)CCC(=O)N)CCCCN)CC7=CC=C(C=C7)O)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]8CCCN8C(=O)[C@@H](NC2=O)CC9=CN=CN9)C(C)C)CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O)CCCCN)[C@@H](C)O)CC(C)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC3C(=O)NCC(=O)NC(C(=O)N4CCCC4C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)C)CO)CCCCN)CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)CC)NC(=O)CN)C(=O)NC(CSSCC(C(=O)N6CCCC6C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)C(C)O)C(C)CC)CCC(=O)N)CCCCN)CC7=CC=C(C=C7)O)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)C8CCCN8C(=O)C(NC2=O)CC9=CN=CN9)C(C)C)CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)CCCCN)C(C)O)CC(C)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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